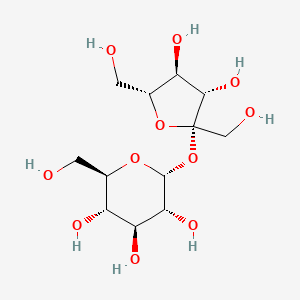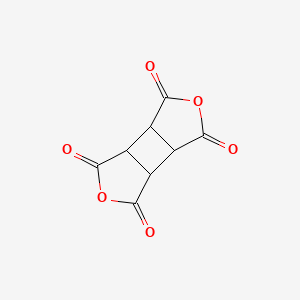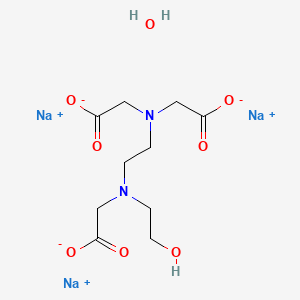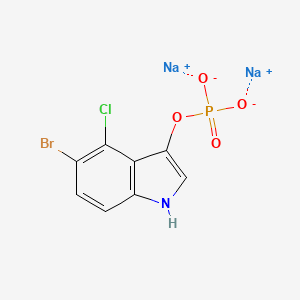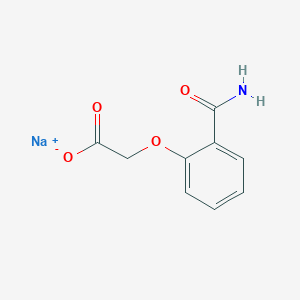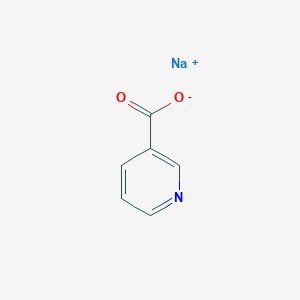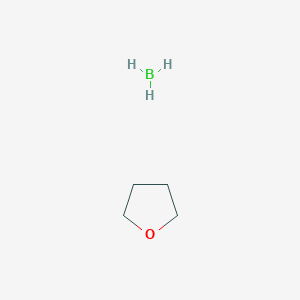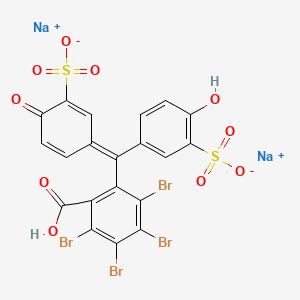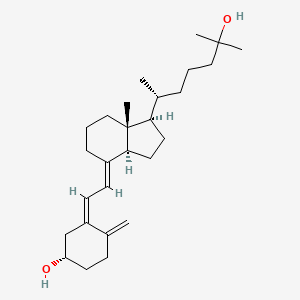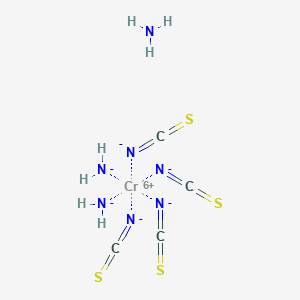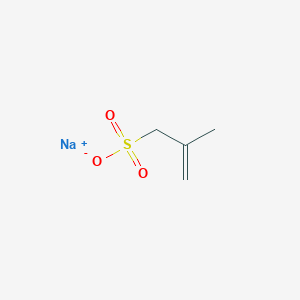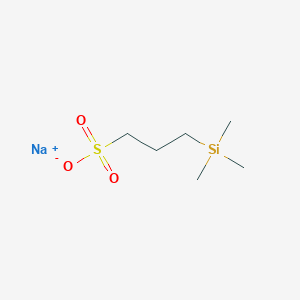
sodium;3-trimethylsilylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 13,14-dihydro-15-keto Prostaglandin A2 is synthesized through the non-enzymatic dehydration of 13,14-dihydro-15-keto Prostaglandin E2. This process is accelerated by the presence of albumin . Further decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the intentional addition of a base produces bicyclo Prostaglandin E2 .
Industrial Production Methods: Currently, 13,14-dihydro-15-keto Prostaglandin A2 is primarily produced for research purposes and is not widely manufactured on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form other prostaglandin derivatives.
Substitution: Substitution reactions involving 13,14-dihydro-15-keto Prostaglandin A2 can lead to the formation of different prostaglandin analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed:
Bicyclo Prostaglandin E2: Formed through the decomposition of 13,14-dihydro-15-keto Prostaglandin A2 by the addition of a base.
Other Prostaglandin Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin A2 has several scientific research applications:
Mechanism of Action
13,14-dihydro-15-keto Prostaglandin A2 exerts its effects by acting as a biomarker for Prostaglandin E2 synthesis. It is involved in various cellular signaling pathways, particularly those related to inflammation and immune response. The compound interacts with specific receptors on cell surfaces, triggering a cascade of molecular events that lead to its biological effects.
Comparison with Similar Compounds
- 13,14-dihydro-15-keto Prostaglandin E2
- Bicyclo Prostaglandin E2
- 15-keto Prostaglandin F2α
Comparison:
- 13,14-dihydro-15-keto Prostaglandin E2: This compound is a precursor to 13,14-dihydro-15-keto Prostaglandin A2 and undergoes non-enzymatic dehydration to form it.
- Bicyclo Prostaglandin E2: Formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2, it serves as a stable marker for Prostaglandin E2 biosynthesis .
- 15-keto Prostaglandin F2α: This compound is a major circulating metabolite of Prostaglandin F2α and is formed through the reduction of the C-13,14 double bond in 15-keto Prostaglandin F2α .
Properties
IUPAC Name |
sodium;3-trimethylsilylpropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXKRHYVOGVDA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
